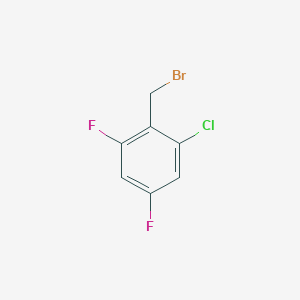

2-(Bromomethyl)-1-chloro-3,5-difluorobenzene

Beschreibung

2-(Brommethyl)-1-Chlor-3,5-Difluorbenzol ist eine organische Verbindung, die zur Klasse der halogenierten aromatischen Verbindungen gehört. Sie zeichnet sich durch das Vorhandensein von Brom-, Chlor- und Fluoratomen aus, die an einen Benzolring gebunden sind.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-chloro-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDAJCBORQPUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Brommethyl)-1-Chlor-3,5-Difluorbenzol beinhaltet typischerweise die Bromierung eines geeigneten Vorläufers. Ein übliches Verfahren ist die Bromierung von 1-Chlor-3,5-Difluorbenzol unter Verwendung von N-Bromsuccinimid (NBS) in Gegenwart eines Radikalinitiators wie Benzoylperoxid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(Brommethyl)-1-Chlor-3,5-Difluorbenzol kann kontinuierliche Flussverfahren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur und Reagenzkonzentration können die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Brommethyl)-1-Chlor-3,5-Difluorbenzol kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Brommethylgruppe kann durch Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Alkohole oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Kohlenwasserstoffe umwandeln.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln (z. B. Dimethylformamid) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Produkte umfassen Azide, Thiole und Amine.

Oxidation: Produkte umfassen Alkohole und Carbonsäuren.

Reduktion: Produkte umfassen Kohlenwasserstoffe und teilweise reduzierte Zwischenprodukte.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of the compound "2-(Bromomethyl)-1-chloro-3,5-difluorobenzene":

This compound is a halogenated aromatic compound with bromine, chlorine, and fluorine atoms attached to a benzene ring. It's used in scientific research for various applications.

Scientific Research Applications

- Organic Synthesis: It serves as a building block for synthesizing complex molecules, including agrochemicals and pharmaceuticals.

- Materials Science: It is used in developing advanced materials like polymers and liquid crystals because of its unique electronic properties.

- Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds with therapeutic properties.

- Chemical Biology: It is used in studying enzyme mechanisms and the development of enzyme inhibitors.

Reaction Types

- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles like amines, thiols, or alkoxides, creating new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions like nitration or sulfonation to add functional groups.

Mechanism of Action

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-1-chloro-3,5-difluorobenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the compound’s reactivity by stabilizing the transition state during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(Brommethyl)-1-Chlor-4-Fluorbenzol

- 2-(Brommethyl)-1-Chlor-2,4-Difluorbenzol

- 2-(Brommethyl)-1-Chlor-3-Fluorbenzol

Einzigartigkeit

2-(Brommethyl)-1-Chlor-3,5-Difluorbenzol ist aufgrund der spezifischen Positionierung der Halogenatome am Benzolring einzigartig. Diese Anordnung beeinflusst seine chemische Reaktivität und die Arten von Reaktionen, die sie eingehen kann. Das Vorhandensein sowohl von Chlor- als auch von Fluoratomen sorgt für ein Gleichgewicht zwischen Reaktivität und Stabilität, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht .

Biologische Aktivität

2-(Bromomethyl)-1-chloro-3,5-difluorobenzene (CAS No. 537013-52-8) is a halogenated aromatic compound characterized by the presence of bromomethyl, chlorine, and fluorine substituents on a benzene ring. This unique arrangement of halogens is believed to contribute to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C₇H₄BrClF₂

- Molecular Weight : 241.46 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

- Boiling Point : Data not available.

The biological activity of this compound is primarily attributed to its electrophilic properties. The bromomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to enzyme inhibition or DNA modification. This reactivity is essential for its application in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways .

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentrations (MIC) : Studies on structurally related compounds have reported MIC values ranging from 20–40 µM against Staphylococcus aureus and higher values against E. coli . Although specific data for this compound is limited, its halogen substituents may enhance its lipophilicity and bioavailability, improving interaction with microbial targets.

Anticancer Activity

Halogenated aromatic compounds have been investigated for their potential anticancer properties. The presence of halogens can influence the compound's ability to interact with biological molecules involved in cancer cell proliferation and survival. Preliminary studies suggest that compounds similar to this compound may inhibit cancer cell growth by interfering with cellular signaling pathways .

Study on Antibacterial Activity

In a study examining the antibacterial efficacy of various halogenated compounds, this compound was assessed alongside other derivatives. The results indicated that while not all derivatives demonstrated potent activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli, those with similar halogenation patterns showed promising results .

Synthesis and Evaluation

A detailed synthesis protocol for related compounds has been documented, illustrating methods that could be adapted for this compound. These methods emphasize the importance of controlling reaction conditions to enhance yield and purity, which are critical for subsequent biological evaluations .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Q & A

Q. How is 2-(Bromomethyl)-1-chloro-3,5-difluorobenzene synthesized in laboratory settings?

Methodological Answer: The synthesis typically involves introducing a bromomethyl group onto a 1-chloro-3,5-difluorobenzene backbone. A plausible route includes:

- Step 1: Start with 1-chloro-3,5-difluorobenzene (CAS 1435-43-4), a precursor with documented physical properties (density: 1.4 g/cm³, boiling point: ~119.5°C) .

- Step 2: Perform radical bromination or Friedel-Crafts alkylation using N-bromosuccinimide (NBS) under UV light or Lewis acid catalysis. Fluorine’s electron-withdrawing nature may necessitate harsher conditions (e.g., elevated temperatures or prolonged reaction times).

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate) and verify purity (>95%) using GC-MS or HPLC .

Key Considerations:

- Avoid over-bromination by controlling stoichiometry and reaction time.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify the bromomethyl (–CH₂Br) protons (δ ~4.3–4.7 ppm, singlet).

- ¹⁹F NMR: Confirm fluorine environments (chemical shifts influenced by neighboring substituents).

- ¹³C NMR: Verify aromatic carbons and bromomethyl carbon (δ ~30–35 ppm).

- Mass Spectrometry (MS): Confirm molecular ion ([M]⁺) at m/z 241 (C₇H₄BrClF₂) and fragmentation patterns.

- Elemental Analysis: Validate %C, %H, and %Br to ±0.3% deviation.

- HPLC/GC-MS: Assess purity (>95%) using reverse-phase C18 columns or capillary GC with flame ionization detection .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

- Storage: Store at 2–8°C in amber glass vials to prevent photodegradation and thermal decomposition .

- Handling: Use PPE (nitrile gloves, goggles, lab coat) in a fume hood. Avoid contact with skin/eyes due to potential alkylating agent toxicity.

- Flammability: Classified as UN 1993 (flammable liquid); keep away from ignition sources and static discharge .

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose of as halogenated hazardous waste .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to meta positions relative to existing substituents. In Suzuki-Miyaura couplings:

- Bromomethyl as a Leaving Group: The C–Br bond’s polarity enhances oxidative addition with Pd(0) catalysts.

- Steric Effects: 3,5-Difluoro substitution creates steric hindrance, potentially slowing transmetallation.

- Optimization: Use bulky ligands (e.g., SPhos) to mitigate steric effects and enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, UV-active spots) .

Q. What strategies can mitigate conflicting data regarding reaction yields in the synthesis of this compound?

Methodological Answer: Conflicting yields often stem from:

- Impurities in Precursors: Use ≥95% pure 1-chloro-3,5-difluorobenzene (verified by suppliers like Kanto Reagents) .

- Side Reactions: Competing bromination at alternate positions may occur. Employ low-temperature radical bromination (-10°C) to suppress byproducts.

- Analytical Variability: Standardize characterization protocols (e.g., identical HPLC gradient conditions across labs).

- Catalyst Degradation: Use fresh Pd catalysts and degas solvents to prevent deactivation .

Q. How can computational chemistry aid in predicting the regioselectivity of reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Model transition states to predict bromination regioselectivity. Fluorine’s electronegativity lowers electron density at ortho/para positions, favoring meta substitution.

- Molecular Electrostatic Potential (MEP) Maps: Visualize nucleophilic/electrophilic hotspots on the aromatic ring.

- Reaction Pathway Optimization: Simulate activation energies for competing pathways (e.g., bromination vs. chlorination) using Gaussian or ORCA software. Compare with experimental yields to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.